Tert-butyl 4-(4-aminocyclohexyl)piperazine-1-carboxylate
Description
Tert-butyl 4-(4-aminocyclohexyl)piperazine-1-carboxylate (CAS: 876371-20-9) is a bicyclic amine derivative with a molecular formula of C₁₅H₂₉N₃O₂ and a molecular weight of 283.41 g/mol . The compound features a piperazine ring substituted at the 4-position with a tert-butyl carbamate group and a 4-aminocyclohexyl moiety. Its trans-configuration (confirmed by stereochemical descriptors in synthesis protocols) enhances its structural rigidity and influences interactions with biological targets . This molecule is widely used as an intermediate in pharmaceutical chemistry, particularly in the synthesis of kinase inhibitors, PROTACs (proteolysis-targeting chimeras), and other bioactive molecules .
Properties
IUPAC Name |
tert-butyl 4-(4-aminocyclohexyl)piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29N3O2/c1-15(2,3)20-14(19)18-10-8-17(9-11-18)13-6-4-12(16)5-7-13/h12-13H,4-11,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URRCSHBKELVFHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2CCC(CC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001157721 | |
| Record name | 1,1-Dimethylethyl 4-(trans-4-aminocyclohexyl)-1-piperazinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001157721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
876371-20-9, 873537-65-6 | |
| Record name | 1,1-Dimethylethyl 4-(trans-4-aminocyclohexyl)-1-piperazinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001157721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 4-(4-aminocyclohexyl)piperazine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(4-aminocyclohexyl)piperazine-1-carboxylate typically involves the reaction of tert-butyl piperazine-1-carboxylate with 4-aminocyclohexylamine. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or tetrahydrofuran, and a base, such as triethylamine or sodium hydride. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can improve the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(4-aminocyclohexyl)piperazine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The tert-butyl group can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used. The reactions are usually performed under an inert atmosphere.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Alkylated or arylated derivatives.
Scientific Research Applications
Pharmaceutical Development
TBAC serves as an important intermediate in the synthesis of various pharmaceutical agents. Its structural features allow it to be incorporated into larger molecules that exhibit biological activity against a range of diseases, including cancer and neurological disorders.
- Cancer Therapeutics: TBAC is utilized in the synthesis of compounds aimed at treating various cancers. For example, it can be linked to other moieties to enhance the efficacy of anticancer drugs by improving their solubility and bioavailability.
Neuropharmacology
Research has indicated that compounds derived from TBAC may have neuroprotective properties. Studies have explored its potential as a treatment for neurodegenerative diseases by modulating neurotransmitter systems.
- Dopaminergic Activity: TBAC derivatives have been investigated for their ability to influence dopamine receptors, which are crucial in the treatment of conditions like Parkinson's disease.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of TBAC and its derivatives. These compounds have shown effectiveness against various bacterial strains, making them candidates for developing new antibiotics.
- Mechanism of Action: The mechanism by which TBAC exerts its antimicrobial effects often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
Data Table: Summary of Applications
| Application Area | Description | Examples of Use |
|---|---|---|
| Pharmaceutical Development | Intermediate for drug synthesis targeting cancer and other diseases | Anticancer agents, neuroprotective drugs |
| Neuropharmacology | Potential treatment for neurodegenerative diseases | Modulation of dopamine receptors |
| Antimicrobial Activity | Effective against various bacterial strains | Development of new antibiotics |
Case Study 1: Synthesis of Anticancer Agents
A research team synthesized a series of TBAC derivatives to evaluate their cytotoxicity against breast cancer cell lines. The study demonstrated that certain derivatives exhibited significant growth inhibition, leading to further exploration in preclinical models.
Case Study 2: Neuroprotective Effects
In a study assessing the neuroprotective effects of TBAC derivatives, researchers found that specific compounds could reduce oxidative stress in neuronal cells. This suggests potential applications in treating Alzheimer's disease.
Case Study 3: Antimicrobial Evaluation
A series of TBAC derivatives were tested against multi-drug-resistant strains of bacteria. Results indicated that some derivatives had potent antibacterial activity, warranting further investigation into their mechanism and potential as new antibiotic agents.
Mechanism of Action
The mechanism of action of tert-butyl 4-(4-aminocyclohexyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism of action depends on the specific application and the molecular target involved .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Piperazine Derivatives
Key Observations:
Substituent Effects on Bioactivity: The 4-aminocyclohexyl group in the parent compound confers conformational flexibility and hydrogen-bonding capacity, critical for binding to enzymes like CDK12/13 in PROTACs . In contrast, trifluoromethylphenyl (electron-withdrawing) and cyano-pyridyl (polarizable) substituents enhance electronic diversity for catalysis or receptor targeting . Nitro groups (e.g., in ’s compound) improve oxidative stability but may reduce solubility, requiring formulation adjustments .
Synthetic Accessibility: The parent compound is synthesized via Buchwald-Hartwig amination (e.g., coupling tert-butyl piperazine-1-carboxylate with trans-cyclohexane-1,4-diamine), achieving yields >85% under optimized conditions . Comparatively, tert-butyl 4-(4-(dibenzylamino)cyclohexyl)piperazine-1-carboxylate () requires reductive amination with NaHB(OAc)₃, highlighting the sensitivity of benzyl-protected amines to reaction conditions .
Stability and Degradation: Compounds with oxazolidinone or triazole substituents (e.g., ) exhibit instability in acidic gastric fluid, limiting oral bioavailability . The parent compound’s tert-butyl carbamate group provides hydrolytic stability at physiological pH, making it suitable for in vivo applications .
Table 2: Comparative Research Findings
Highlights:
- PROTAC Applications: The parent compound’s amino group facilitates linker conjugation to E3 ligase ligands (e.g., VHL or CRBN), enabling selective protein degradation .
- Kinase Inhibition : Sulfonyl-piperazine derivatives () show enhanced binding to BTK’s ATP pocket due to sulfone-mediated hydrogen bonding .
- Catalytic Efficiency : Electron-deficient aryl halides (e.g., trifluoromethylphenyl in ) accelerate cross-coupling reactions via improved oxidative addition kinetics .
Biological Activity
Tert-butyl 4-(4-aminocyclohexyl)piperazine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C16H26N2O2
- Molecular Weight : 282.39 g/mol
- CAS Number : 350684-49-0
- Structure : The compound features a piperazine ring with a tert-butyl group and an aminocyclohexyl substituent, which may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. The presence of the piperazine moiety allows for modulation of neurotransmitter systems, particularly those related to serotonin and dopamine pathways. This compound may act as a partial agonist or antagonist depending on the receptor subtype involved.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Antidepressant Activity : Similar compounds have shown efficacy in models of depression by modulating serotonin receptors.
- Anxiolytic Properties : The compound may reduce anxiety-like behaviors in animal models, suggesting potential applications in treating anxiety disorders.
- Neuroprotective Effects : Preliminary studies indicate that it may protect neuronal cells from oxidative stress, a common pathway in neurodegenerative diseases.
Table 1: Summary of Biological Activities
Case Study 1: Antidepressant Efficacy
A study evaluated the antidepressant-like effects of this compound in a chronic mild stress model. Results indicated a significant reduction in immobility time in the forced swim test, suggesting enhanced mood-related behaviors. The mechanism was linked to increased serotonin levels in the hippocampus.
Case Study 2: Anxiolytic Properties
In another study, the compound was tested for anxiolytic effects using the elevated plus maze test. Mice treated with the compound spent significantly more time in the open arms compared to controls, indicating reduced anxiety levels. This effect was hypothesized to be mediated through modulation of GABAergic pathways.
Case Study 3: Neuroprotection
Research demonstrated that this compound exhibited neuroprotective properties against glutamate-induced excitotoxicity in neuronal cultures. The compound reduced cell death and increased cell viability, highlighting its potential for treating neurodegenerative conditions.
Q & A
Q. What are the common synthetic routes for synthesizing tert-butyl 4-(4-aminocyclohexyl)piperazine-1-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via a multi-step process starting with the functionalization of piperazine. A key step involves reacting 4-(4-aminocyclohexyl)piperazine with tert-butyl chloroformate under basic conditions (e.g., triethylamine or sodium carbonate) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) . Optimization parameters include:
- Temperature : Room temperature (20–25°C) to minimize side reactions.
- Solvent Choice : Polar aprotic solvents (e.g., DCM) enhance reaction efficiency.
- Base Selection : Triethylamine is preferred for its ability to neutralize HCl byproducts without forming emulsions.
- Monitoring : Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) ensures reaction completion .
Q. How is the structural identity and purity of this compound confirmed in academic research?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR spectra confirm the presence of the tert-butyl group (δ ~1.4 ppm for H) and piperazine/cyclohexyl protons (δ 2.5–3.5 ppm) .
- Mass Spectrometry (LC-MS) : Molecular ion peaks ([M+H]) validate the molecular weight (e.g., ~325.4 g/mol).
- HPLC Purity Analysis : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures ≥95% purity. Gradient elution (e.g., acetonitrile/water with 0.1% TFA) resolves impurities .
Advanced Research Questions
Q. How can stereochemical challenges in synthesizing this compound be addressed, particularly regarding the 4-aminocyclohexyl substituent?
- Methodological Answer :
- Chiral Resolution : Use chiral stationary phases (e.g., Chiralpak® columns) in HPLC to separate enantiomers of the aminocyclohexyl group .
- Stereoselective Synthesis : Employ enantiomerically pure starting materials (e.g., trans-4-aminocyclohexanol) to control configuration .
- X-ray Crystallography : Single-crystal analysis confirms absolute stereochemistry, critical for structure-activity relationship (SAR) studies .
Q. What advanced analytical techniques are used to resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer :
- Comparative SAR Studies : Systematically vary substituents (e.g., replacing tert-butyl with acetyl groups) and assay against target enzymes (e.g., kinases) to isolate bioactive moieties .
- Molecular Docking Simulations : Computational models (e.g., AutoDock Vina) predict binding affinities to receptors like G protein-coupled receptors (GPCRs), reconciling discrepancies in experimental IC values .
- Meta-Analysis : Cross-reference published datasets (e.g., PubChem BioAssay) to identify trends in activity across structural analogs .
Q. How can reaction intermediates of this compound be stabilized during large-scale synthesis?
- Methodological Answer :
- Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation of the amine group .
- Low-Temperature Storage : Store intermediates at –20°C in anhydrous DMF or DMSO to inhibit degradation.
- Continuous Flow Chemistry : Microreactors improve heat/mass transfer, reducing side-product formation during Boc-deprotection or coupling steps .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
